2,4,6-Tribromostyrene
Overview
Description
2,4,6-Tribromostyrene is a brominated derivative of styrene, characterized by the presence of three bromine atoms at the 2, 4, and 6 positions on the benzene ring. This compound is known for its unique chemical properties and applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromostyrene can be synthesized through the bromination of styrene. The process typically involves the addition of bromine to styrene in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Polymerization: It can undergo polymerization to form poly(this compound), which is used in flame-retardant materials.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted styrenes can be formed.
Polymers: Poly(this compound) is a major product used in flame-retardant applications.
Scientific Research Applications
2,4,6-Tribromostyrene has several applications in scientific research:
Polymer Chemistry: It is used to synthesize flame-retardant polymers.
Materials Science: Its polymers are used in the development of materials with enhanced thermal stability.
Biological Studies: It serves as a model compound in studies of brominated organic compounds.
Mechanism of Action
The mechanism of action of 2,4,6-tribromostyrene primarily involves its ability to undergo polymerization and substitution reactions. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing for the formation of various substituted products. In polymerization, the vinyl group participates in radical polymerization, leading to the formation of high-molecular-weight polymers .
Comparison with Similar Compounds
2,4,6-Tribromophenol: Another brominated compound with similar reactivity but different applications.
Pentabromostyrene: A more heavily brominated derivative used in similar flame-retardant applications.
Uniqueness: 2,4,6-Tribromostyrene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its ability to form high-molecular-weight polymers with enhanced thermal stability makes it particularly valuable in materials science .
Properties
IUPAC Name |
1,3,5-tribromo-2-ethenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFOGODAXJVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-82-0 | |
Record name | Benzene, 1,3,5-tribromo-2-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25587-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80189867 | |
Record name | 2,4,6-Tribromostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36327-34-1 | |
Record name | 1,3,5-Tribromo-2-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36327-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tribromostyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036327341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Tribromostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tribromostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIBROMOSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P458Y58B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 2,4,6-Tribromostyrene as a common microplastic contaminant found in various fish species. Why is this compound, specifically, concerning in the context of marine pollution?
A1: While the study focuses on the identification of microplastics and doesn't delve into the specific health effects of this compound, its presence is concerning for several reasons.
- Persistence: this compound, as a component of some polystyrene products, is known for its resistance to degradation in the environment []. This persistence allows it to accumulate in the food chain, potentially reaching humans who consume contaminated seafood.
Q2: The research highlights the presence of this compound in different fish species depending on their habitat. What does this finding suggest about the distribution and fate of this microplastic in the marine environment?
A2: The study found this compound in pelagic, demersal/benthopelagic, and benthic fish species []. This widespread distribution suggests:
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